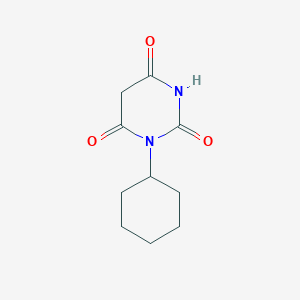

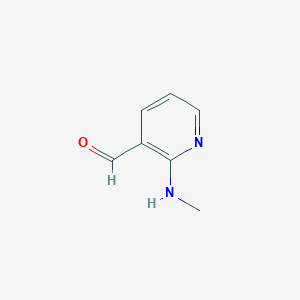

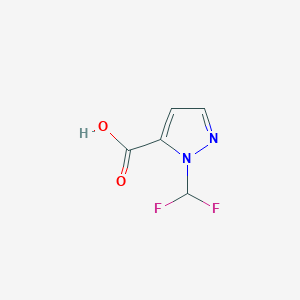

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine (DEPMPA) is a compound used for various scientific research applications. It is a common synthetic amine found in many biochemical and physiological processes, and is widely used in laboratory experiments due to its relatively simple synthesis process and its wide range of applications. DEPMPA is a versatile compound with a variety of potential uses, and its biochemical and physiological effects are well-documented.

Aplicaciones Científicas De Investigación

Catalytic Applications

- Palladacycles Design and Catalysis : Schiff bases containing indole cores, synthesized through the condensation of benzyl amine and other compounds, have been utilized to create palladacycles. These complexes, including benzyl-(1-pyridin-2-ylmethyl-1H-indol-3-ylmethylene)amine, function as efficient catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Synthesis of Derivatives

- Synthesis of Tetrahydropyrido Derivatives : Research includes the synthesis of 7-arylmethyl-substituted derivatives of 2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, demonstrating the potential for creating complex structures using benzyl and pyrrolidine components (Kuznetsov & Chapyshev, 2007).

Preparation of Disubstituted Pyrrolidin-2-ones

- Preparation of Pyrrolidin-2-ones : A study outlines the synthesis of 1,5-disubstituted pyrrolidin-2-ones, highlighting the diverse applications of pyrrolidine derivatives in chemical synthesis (Katritzky et al., 2000).

Reductive Amination Applications

- Reductive Amination to Form Pyrrolidinones : The reductive amination of levulinic acid with primary amines, including benzyl amines, to synthesize pyrrolidinones, is an important process in creating pharmaceutical intermediates and surfactants (Xu et al., 2017).

Metal Complex Synthesis

- Synthesis of Metal Complexes : Research has focused on the creation of metal complexes, such as scandium, yttrium, and lanthanum benzyl complexes with pyrrolidin-ethyl-amido ligands. These complexes have applications in catalysis, including Z-selective dimerization of phenylacetylenes (Ge et al., 2009).

Applications in C-H Functionalization

- C-H Functionalization in Cyclic Amines : Studies have explored the functionalization of cyclic amines such as pyrrolidine with α,β-unsaturated carbonyl compounds. This process is vital in the synthesis of pyrrolines and pyrrolidines (Kang et al., 2015).

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-18-9-5-6-14(18)12-17-11-13-7-8-15(19-2)16(10-13)20-3/h7-8,10,14,17H,4-6,9,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXMCNKCFRLGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxy-benzyl)-(1-ethyl-pyrrolidin-2-ylmethyl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)